3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Regioisomerism Ligand-receptor geometry Sulfamoyl benzamidothiazole SAR

3-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 307509-29-1) is a synthetic sulfamoyl benzamidothiazole with molecular formula C₂₂H₁₇N₃O₄S₂ and molecular weight 451.5 g/mol. Its structure comprises a central benzamide core bearing a 3-phenoxy substituent on the A-ring and an N-(thiazol-2-yl)sulfamoyl-phenyl group on the amide nitrogen.

Molecular Formula C22H17N3O4S2
Molecular Weight 451.52
CAS No. 307509-29-1
Cat. No. B2382388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
CAS307509-29-1
Molecular FormulaC22H17N3O4S2
Molecular Weight451.52
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
InChIInChI=1S/C22H17N3O4S2/c26-21(16-5-4-8-19(15-16)29-18-6-2-1-3-7-18)24-17-9-11-20(12-10-17)31(27,28)25-22-23-13-14-30-22/h1-15H,(H,23,25)(H,24,26)
InChIKeyWJCMIOFOLWCMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 307509-29-1): Compound Identity, Class, and Analytical Baseline


3-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 307509-29-1) is a synthetic sulfamoyl benzamidothiazole with molecular formula C₂₂H₁₇N₃O₄S₂ and molecular weight 451.5 g/mol [1]. Its structure comprises a central benzamide core bearing a 3-phenoxy substituent on the A-ring and an N-(thiazol-2-yl)sulfamoyl-phenyl group on the amide nitrogen. Commercially available at ≥95% purity from suppliers such as AKSci , this compound belongs to a scaffold class that has demonstrated immunopotentiatory activity via sustained NF-κB activation in cell-based reporter assays, positioning it as a research tool for vaccine adjuvant discovery and innate immune signaling studies [2].

Why 3-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide Cannot Be Substituted by Generic In-Class Analogs: A Procurement Risk Analysis


Within the sulfamoyl benzamidothiazole chemotype, minor structural modifications profoundly alter pharmacological output. Systematic structure-activity relationship (SAR) studies have demonstrated that substituent identity and position on the benzamide ring dictate both the magnitude and duration of NF-κB activation, with certain analogs showing enhanced immunostimulatory cytokine release while others are inactive [1]. The 3-phenoxy substitution pattern present in CAS 307509-29-1 is structurally distinct from common comparator compounds such as the 2-phenoxy positional isomer (CAS 459413-90-2) , the 3-methoxy analog (CAS 130861-92-6) , and the 4-chloro-3-nitro analog , each of which exhibits different lipophilicity, electronic character, and hydrogen-bonding potential. The high degree of context-dependent SAR sensitivity within this scaffold means that even isosteric replacements can lead to loss of the desired NF-κB-prolonging phenotype, making CAS 307509-29-1 a non-fungible research tool for investigating specific structure-activity relationships in innate immune modulation.

Quantitative Differentiation Evidence for 3-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Phenoxy vs. 2-Phenoxy Substitution and Impact on Hydrogen-Bonding Geometry

The target compound bears the phenoxy substituent at the meta (3-) position of the benzamide ring, in contrast to the ortho (2-) phenoxy positional isomer (CAS 459413-90-2) . While both isomers share identical molecular formula (C₂₂H₁₇N₃O₄S₂) and molecular weight (451.5 Da), the 2-phenoxy isomer positions the ether oxygen in closer proximity to the amide carbonyl, introducing potential intramolecular hydrogen-bonding interactions that can alter the conformational ensemble accessible to the molecule. SAR studies on the sulfamoyl benzamidothiazole scaffold have established that modifications to the benzamide A-ring—including substituent identity and position—modulate the duration of NF-κB activation, indicating that the spatial orientation of the phenoxy group directly influences target engagement and functional output [1]. This regioisomeric distinction has significant implications for binding-site complementarity when the compound is deployed as a probe in immunopharmacological assays.

Regioisomerism Ligand-receptor geometry Sulfamoyl benzamidothiazole SAR

Lipophilicity Differentiation: 3-Phenoxy (XLogP3 3.1) vs. 3-Methoxy and 4-Chloro-3-Nitro Analogs

The target compound has a computed XLogP3 value of 3.1 [1], reflecting the lipophilic contribution of the 3-phenoxy substituent. By comparison, the 3-methoxy analog (CAS 130861-92-6, C₁₇H₁₅N₃O₄S₂, MW 389.45) is expected to have a substantially lower logP due to the smaller, more polar methoxy group . At the other extreme, the 4-chloro-3-nitro analog (C₁₆H₁₁ClN₄O₅S₂, MW 438.87) has a reported logP of 2.93 and logD of 2.48 . The intermediate XLogP3 of 3.1 for the 3-phenoxy compound places it in a distinct lipophilicity window that enhances membrane permeability potential while avoiding the excessive hydrophobicity associated with non-specific protein binding or aggregation. In the context of immunopotentiatory screening, compound lipophilicity affects both cell penetration and potential off-target interactions, making this parameter relevant for assay design and hit triage.

Lipophilicity XLogP3 Physicochemical property comparison

Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiation from Key Analogs

The target compound presents a hydrogen-bond donor count of 2, hydrogen-bond acceptor count of 7, and 7 rotatable bonds [1]. The 3-methoxy analog has a comparable HBD/HBA profile (same sulfamoyl and benzamide donors/acceptors) but only 6 rotatable bonds due to the smaller methoxy substituent . The 4-chloro-3-nitro analog has HBD 2, HBA 11, and a polar surface area of 107.5 Ų . The higher HBA count of the 4-chloro-3-nitro compound results from the nitro group, which introduces additional hydrogen-bond acceptor capacity and alters electronic distribution on the benzamide ring. The 7 rotatable bonds in the 3-phenoxy compound confer greater conformational flexibility compared to the 3-methoxy analog (6 bonds), which may influence entropic contributions to target binding and the range of conformations accessible for target engagement.

Hydrogen bonding Rotatable bonds Drug-likeness Physicochemical descriptors

NF-κB Pathway Modulation: Scaffold-Class Evidence Supporting Functional Differentiation from Non-Sulfamoyl Benzamidothiazoles

Sulfamoyl benzamidothiazoles, as a compound class, have been identified through high-throughput screening as agents that prolong NF-κB activation following a primary Toll-like receptor 4 (TLR4) stimulus with lipopolysaccharide (LPS) [1]. The initial hit compound from this campaign, a sulfamoyl benzamidothiazole bearing a substituted benzamide, demonstrated sustained NF-κB signaling in a cell-based reporter assay. Systematic SAR studies revealed that modifications to the benzamide A-ring, thiazole, and sulfonamide linker all affected the duration and magnitude of NF-κB transcriptional activity. This functional profile contrasts sharply with classical sulfonamide antibiotics (e.g., sulfathiazole) and sulfonamide-based carbonic anhydrase inhibitors, which operate through entirely distinct mechanisms (dihydropteroate synthase inhibition and zinc-coordination at the CA active site, respectively) [2][3]. The NF-κB-prolonging activity is unique to the sulfamoyl benzamidothiazole scaffold class and is not recapitulated by other sulfonamide-containing chemotypes, indicating that the specific connectivity of the benzamide-thiazole-sulfamoyl pharmacophore is essential for this immunomodulatory function.

NF-κB activation Innate immunity Vaccine adjuvant TLR4 signaling

Commercially Verified Purity Specification: ≥95% by AKSci Ensuring Reproducible Screening Outcomes

The target compound is supplied by AKSci (Cat. No. 4134CE) with a minimum purity specification of 95% . This verified purity threshold is critical for cell-based NF-κB reporter assays and cytokine release studies, where impurities at levels exceeding 5% can confound biological readouts through non-specific cytotoxicity or off-target pathway activation. In comparison, several structurally related analogs within the sulfamoyl benzamidothiazole class are available only from custom synthesis or screening collection sources without published purity certificates, creating procurement risk for assay reproducibility. The availability of a documented purity specification, a Safety Data Sheet (SDS), and a Certificate of Analysis (COA) upon request from AKSci provides the quality assurance framework necessary for publication-grade research and inter-laboratory data comparability.

Quality control Purity specification Procurement Reproducibility

Evidence Limitations Acknowledgment: Sparse Public Bioactivity Data for the Exact Compound

It must be explicitly acknowledged that no peer-reviewed primary literature reporting quantitative biological activity data (IC₅₀, EC₅₀, MIC, Ki) for the exact compound CAS 307509-29-1 was identified from acceptable sources at the time of this evidence compilation. The NF-κB SAR data cited herein derive from the broader sulfamoyl benzamidothiazole scaffold class and demonstrate the functional relevance of the chemotype, but do not provide compound-specific potency metrics for the 3-phenoxy derivative [1]. The PubChem entry (CID 1069353) contains computed physicochemical descriptors but no bioassay results [2]. The compound's Oprea1_280178 designation suggests inclusion in the Oprea chemical space collection, consistent with its role as a screening compound [2]. Prospective users should plan for in-house potency determination and counter-screening experiments rather than relying on literature precedent for biological activity. The procurement value of this compound lies primarily in its role as a structurally defined, purity-verified member of the sulfamoyl benzamidothiazole class for SAR expansion, hit confirmation, and mechanistic probe development.

Data transparency Procurement risk Experimental validation required

Recommended Procurement and Application Scenarios for 3-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide Based on Quantitative Evidence


SAR Expansion Campaigns for NF-κB-Prolonging Sulfamoyl Benzamidothiazoles

Researchers conducting structure-activity relationship studies on the sulfamoyl benzamidothiazole scaffold should procure CAS 307509-29-1 as a key analog to probe the effect of 3-phenoxy substitution on the benzamide A-ring. As demonstrated by Shukla et al. (2021), systematic variation of this position modulates the magnitude and duration of LPS-primed NF-κB activation . The 3-phenoxy derivative, with its distinct XLogP3 (3.1), hydrogen-bonding capacity, and conformational flexibility (7 rotatable bonds vs. 6 for the 3-methoxy analog), fills a critical gap in the SAR matrix between smaller alkoxy-substituted analogs and larger, more lipophilic derivatives . Procurement from a quality-verified source (≥95% purity, AKSci) ensures that SAR conclusions are not confounded by impurity-driven assay artifacts .

Vaccine Adjuvant Discovery and Innate Immune Probe Development

The sulfamoyl benzamidothiazole scaffold has been validated as a source of co-adjuvants that enhance antigen-specific antibody titers when combined with MPLA in murine vaccination models . CAS 307509-29-1, as a structurally distinct member of this chemotype (3-phenoxy substitution), represents a candidate for evaluation in dendritic cell activation assays and in vivo immunization studies. The compound's computed XLogP3 of 3.1 suggests adequate cell permeability for accessing intracellular targets involved in NF-κB signaling , while its 2 HBD / 7 HBA profile aligns with drug-like chemical space parameters. Researchers should characterize the compound's EC₅₀ for NF-κB activation, cytokine release profile (IL-6, TNF-α, IL-12p70), and cytotoxicity in THP-1 cells or primary dendritic cells before advancing to in vivo adjuvant studies. The availability of a photoaffinity probe analog in the published SAR series further supports the use of this compound class for target identification and mechanism-of-action deconvolution.

Regioisomeric Selectivity Studies Comparing 3-Phenoxy vs. 2-Phenoxy Benzamide Derivatives

The availability of both 3-phenoxy (CAS 307509-29-1) and 2-phenoxy (CAS 459413-90-2, ChemSpider ID 1002621) positional isomers enables direct head-to-head comparison of how the spatial orientation of the phenoxy substituent affects biological activity within the sulfamoyl benzamidothiazole scaffold . This regioisomer pair, sharing identical molecular formula and weight but differing in the proximity of the ether oxygen to the amide carbonyl, provides an ideal system for probing conformational effects on target binding without the confounding influence of changes in lipophilicity or molecular size. For medicinal chemistry groups optimizing benzamide A-ring substitution patterns, simultaneous procurement of both isomers enables internally controlled SAR studies that can reveal subtle geometric preferences at the target binding site, information that is critical for rational ligand design in the absence of a co-crystal structure.

Chemical Biology Tool for NF-κB Pathway Target Deconvolution

The Shukla et al. (2021) study reported the development of a photoaffinity probe based on the sulfamoyl benzamidothiazole scaffold for target identification studies . CAS 307509-29-1, as a structurally characterized member of this chemotype with verified purity , can serve as a non-functionalized reference compound in competitive binding experiments or as a starting point for designing affinity probes with altered photolabile group attachment sites. The compound's 3-phenoxy substituent provides a distinct vector for linker attachment compared to analogs with substitution at other positions. For chemical biology laboratories engaged in identifying the molecular target(s) responsible for NF-κB signal prolongation, this compound enables control experiments that validate probe specificity and distinguish specific from non-specific binding events in pull-down or chemical proteomics workflows.

Quote Request

Request a Quote for 3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.